7-Hydroxystaurosporine

Catalog No.
S548388
CAS No.
112953-11-4
M.F
C28H26N4O4
M. Wt
482.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxystaurosporine

CAS Number

112953-11-4

Product Name

7-Hydroxystaurosporine

IUPAC Name

(2S,3R,4R,6S,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27-,28+/m1/s1

InChI Key

PBCZSGKMGDDXIJ-VDKBNTJGSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

UCN01, UCN-01, UCN 01, Staurosporine 7hydroxystaurosporine, KW2401, KW-2401, KW 2401

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC

Description

The exact mass of the compound 7-Hydroxystaurosporine is 482.19541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638850. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Therapy

Specific Scientific Field: Oncology, specifically the treatment of advanced solid tumors .

Summary of the Application: 7-Hydroxystaurosporine (UCN-01) has been used in combination with platinum agents like carboplatin for the treatment of advanced solid tumors . The combination was administered as a 3-hour infusion in patients .

Methods of Application or Experimental Procedures: Patients with advanced solid tumors, good performance status, normal organ function, and no potentially curative therapy were eligible for the trial . Carboplatin was escalated from an area under the curve (AUC) of 3 to an AUC of 5. UCN-01 was escalated from 50 to 90 mg/m² .

Results or Outcomes: The major toxicity noted was hypotension, which could be abrogated with the use of saline prehydration and posthydration . No responses were seen; however, seven patients were able to receive more than two courses of therapy . Of note, two of three patients with refractory, progressive small cell lung cancer were able to receive six cycles of therapy without evidence of progression .

Application in Inhibiting Tumor Cell Growth

Specific Scientific Field: Oncology, specifically the inhibition of glioblastoma cell invasion and migration .

Summary of the Application: 7-Hydroxystaurosporine (UCN-01), a selective protein kinase C (PKC) inhibitor, has been studied for its effects on cell growth, migration, and invasion in invasive human glioblastoma U-87MG cells .

Methods of Application or Experimental Procedures: The effect of UCN-01 on glioblastoma cell invasion and migration was investigated . PKC activity was determined based on the PKC-catalyzed transfer of the 32P-phosphate group from [g-32P]ATP into a PKC-specific peptide substrate .

Results or Outcomes: UCN-01 treatment resulted in concentration- and time-dependent inhibition of U-87MG cell growth at higher doses (> 100 nmol/L), and reduced cell invasion and migration capability at less cytotoxic doses (<100 nmol/L) . UCN-01 significantly repressed PKC activity .

Application in Radiotherapy

Specific Scientific Field: Oncology, specifically the enhancement of radiotherapy .

Summary of the Application: UCN-01 has been used in conjunction with radiotherapy to enhance cell killing by DNA-targeted therapeutic modalities . It inhibits S and G2 checkpoint arrest in various malignant cell lines and has been investigated in combination with chemotherapy .

Methods of Application or Experimental Procedures: The effect of 20 Gy radiation given in conjunction with UCN-01 on the pO2 and growth of subcutaneous RIF-1 tumors was investigated . Multisite EPR oximetry was used for repeated, non-invasive tumor pO2 measurements .

Results or Outcomes: Irradiation with 20 Gy 12 hours after UCN-01 treatment resulted in a significant inhibition of tumor growth and a significant increase in tumor pO2 to 16-28 mmHg from day 1 onward compared to the control, UCN-01 or 20-Gy groups . Treatment with UCN-01 12 hours after 20 Gy also led to a similar growth inhibition of the tumors and a similar increase in tumor pO2 .

Application in Leukemia and Myeloma Treatment

Specific Scientific Field: Hematology, specifically the treatment of leukemia and myeloma .

Summary of the Application: UCN-01 has been used in combination with statins (HMG-CoA reductase inhibitors) to potentiate the lethality in human leukemia and myeloma cells .

Methods of Application or Experimental Procedures: The interactions between UCN-01 and various statins (e.g., lovastatin, simvastatin, or fluvastatin) were examined in human leukemia and myeloma cells . The effects of this combination on cell growth, apoptosis, and signaling perturbations were investigated .

Results or Outcomes: Exposure of U937 and U266 cells to minimally toxic concentrations of UCN-01 and various statins dramatically increased mitochondrial dysfunction, caspase activation, and apoptosis .

Application in Enhancing Radiosensitivity

Specific Scientific Field: Oncology, specifically the enhancement of radiosensitivity .

Application in Disrupting Ras Farnesylation and Activation

Specific Scientific Field: Oncology, specifically the disruption of Ras farnesylation and activation .

Summary of the Application: UCN-01 has been used in combination with statins to disrupt Ras farnesylation and activation, thereby potentiating the lethality in human leukemia and myeloma cells .

Results or Outcomes: Exposure of U937 and U266 cells to minimally toxic concentrations of UCN-01 and various statins dramatically increased mitochondrial dysfunction, caspase activation, and apoptosis .

7-Hydroxystaurosporine, also known as UCN-01, is a derivative of staurosporine, an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound is recognized for its potent inhibitory effects on various protein kinases, making it a significant subject of research in cancer therapeutics. The structural formula of 7-hydroxystaurosporine is C28H26N4O4C_{28}H_{26}N_{4}O_{4}, and it has garnered attention for its ability to induce apoptosis in multiple cancer cell lines, positioning it as a potential treatment option for various malignancies, including renal cell carcinoma and melanoma .

7-Hydroxystaurosporine acts as a protein kinase inhibitor, specifically targeting protein kinases involved in cell cycle regulation, proliferation, and survival []. By inhibiting these kinases, it disrupts essential signaling pathways within cancer cells, leading to cell death or arrest [].

UCN-01 exhibits a unique mechanism compared to other protein kinase inhibitors. It can bind to both the ATP-binding site and the C-terminal regulatory domain of protein kinases, leading to a more potent and sustained inhibition [].

7-Hydroxystaurosporine is a potent compound and should be handled with care in a laboratory setting. Studies suggest it exhibits cytotoxicity (toxic to cells) and may cause immunosuppression [].

That are crucial for modifying its structure to enhance biological activity or reduce toxicity. Key reactions include:

  • Oxidation: Utilizes oxidizing agents such as hydrogen peroxide to introduce additional functional groups.
  • Reduction: Employs reducing agents like sodium borohydride to modify specific functional groups.
  • Substitution: Involves halogenation reactions using reagents like N-chlorosuccinimide for introducing halogen atoms at specific positions.

These reactions can lead to the formation of various derivatives, which may exhibit improved selectivity or efficacy against certain tumor cells.

The primary mechanism of action for 7-hydroxystaurosporine involves the inhibition of protein kinases, particularly calcium-dependent protein kinase C isoforms. It inhibits key regulatory kinases involved in cancer cell proliferation and survival, disrupting critical signaling pathways. Notably, 7-hydroxystaurosporine has been shown to inhibit the Akt pathway, which is vital for cell survival and metabolism. Clinical studies have indicated that it can induce insulin resistance when administered intravenously, highlighting its complex biological interactions .

The synthesis of 7-hydroxystaurosporine typically involves hydroxylation of staurosporine at the 7-position. Common methods include:

  • Chemical Synthesis: Utilizing specific reagents and controlled conditions to introduce the hydroxyl group.
  • Biotechnological Approaches: High-titer production through heterologous expression of the biosynthetic gene cluster in organisms like Streptomyces albus, optimizing fermentation processes to enhance yield .

7-Hydroxystaurosporine has a broad range of applications across various fields:

  • Cancer Research: Used extensively in studies focusing on apoptosis induction and kinase inhibition.
  • Pharmaceutical Development: Investigated as a potential anticancer agent in clinical trials, particularly in combination therapies.
  • Biochemical Research: Serves as a valuable tool for studying protein kinase activity and cellular signaling pathways .

Research indicates that 7-hydroxystaurosporine can interact with various drugs and biological systems. For instance, it has been noted that combining this compound with ethyl chloride could increase the risk of methemoglobinemia. Additionally, its effects on insulin-stimulated glucose transport have been studied, revealing potential implications for metabolic regulation .

Several compounds share structural or functional similarities with 7-hydroxystaurosporine. These include:

  • Staurosporine: The parent compound known for its broad-spectrum kinase inhibition but with higher toxicity.
  • K252a: Another indolocarbazole alkaloid that exhibits similar kinase inhibitory properties but differs in selectivity.
  • Go6976: A selective inhibitor of certain protein kinase C isoforms that provides insights into targeted cancer therapies.

Comparison Table

CompoundKey FeaturesUnique Aspects
7-HydroxystaurosporinePotent kinase inhibitor; induces apoptosisSelective inhibition of Akt; lower toxicity compared to staurosporine
StaurosporineBroad-spectrum kinase inhibitorHigher toxicity; less selective
K252aKinase inhibitor with anti-inflammatory propertiesDifferent selectivity profile
Go6976Selective PKC inhibitorFocused action on specific PKC isoforms

Purity

>98%

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

482.19540532 g/mol

Monoisotopic Mass

482.19540532 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BU5H4V94A

Pharmacology

7-Hydroxystaurosporine is a synthetic derivative of staurosporine with antineoplastic activity. 7-hydroxystaurosporine inhibits many phosphokinases, including the serine/threonine kinase AKT, calcium-dependent protein kinase C, and cyclin-dependent kinases. This agent arrests tumor cells in the G1/S of the cell cycle and prevents nucleotide excision repair by inhibiting the G2 checkpoint kinase chk1, resulting in apoptosis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

112953-11-4

Wikipedia

7-hydroxystaurosporine

Dates

Modify: 2023-08-15

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